

Flazasulfuron CAS number and chemical properties

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Compound of Interest

Compound Name: *Flazasulfuron*

Cat. No.: *B046402*

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An In-depth Technical Guide to **Flazasulfuron**

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for the sulfonylurea herbicide, **Flazasulfuron**. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Chemical Information

Flazasulfuron, with the CAS number 104040-78-0, is a selective, systemic herbicide used for the control of a wide range of grass and broad-leaved weeds.^[1] Its IUPAC name is N-[(4,6-Dimethoxypyrimidin-2-yl)carbamoyl]-3-(trifluoromethyl)pyridine-2-sulfonamide.

Physicochemical Properties

A summary of the key physicochemical properties of **Flazasulfuron** is presented in the table below for easy reference and comparison.

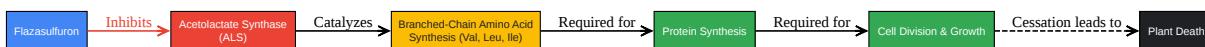
Property	Value
Molecular Formula	C ₁₃ H ₁₂ F ₃ N ₅ O ₅ S ^[2]
Molecular Weight	407.33 g/mol ^[3]
Appearance	White, odorless crystalline solid
Melting Point	164-166 °C
Vapor Pressure	< 0.013 mPa (at 25 °C) ^[4]
Water Solubility	2.1 g/L (at 25 °C, pH 7) ^[4]
pKa	4.37 ^[1]
Octanol-Water Partition Coefficient (log P)	1.08

Mechanism of Action: Inhibition of Acetolactate Synthase

Flazasulfuron is readily absorbed by the roots and leaves of plants and is translocated to the meristematic tissues where it exerts its herbicidal activity.^[4] The primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^[4]

ALS is a pivotal enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.^[5] By binding to and inhibiting ALS, **Flazasulfuron** effectively blocks the synthesis of these essential amino acids.^[6] This leads to a cessation of cell division and plant growth, ultimately resulting in the death of the susceptible weed.^[4] Symptoms in affected plants, such as discoloration, desiccation, and necrosis, typically appear within days, with complete plant death occurring within 20-25 days of application.^[1]

Signaling Pathway of Flazasulfuron



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Caption: The inhibitory effect of **Flazasulfuron** on the acetolactate synthase (ALS) enzyme, leading to the disruption of branched-chain amino acid synthesis and subsequent plant death.

Experimental Protocols: Analytical Methods

The quantification of **Flazasulfuron** in various matrices is crucial for quality control, residue analysis, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Determination of **Flazasulfuron** in Technical Products and Formulations

This method is based on the CIPAC (Collaborative International Pesticides Analytical Council) method 595 for **Flazasulfuron**.^[7]

- Principle: **Flazasulfuron** is quantified by reversed-phase HPLC with UV detection at 260 nm using an external standard for calibration.^[7]
- Apparatus:
 - HPLC system equipped with a UV detector.
 - Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).^[7]
 - Ultrasonic bath.
 - Analytical balance.
- Reagents:
 - **Flazasulfuron** analytical standard.
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade).
 - Acetic acid (analytical grade).

- Chromatographic Conditions:
 - Mobile Phase: A mixture of water (containing 0.05% acetic acid) and acetonitrile (45:55 v/v).[7]
 - Flow Rate: 1.0 mL/min.[7]
 - Column Temperature: 40 °C.[7]
 - Detection Wavelength: 260 nm.[7]
 - Injection Volume: 10 µL.[7]
- Procedure:
 - Standard Preparation: Accurately weigh approximately 40 mg of the **Flazasulfuron** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile, using sonication to aid dissolution.[7]
 - Sample Preparation (Technical Grade/Formulations): Accurately weigh an amount of the sample containing approximately 40 mg of **Flazasulfuron** into a 100 mL volumetric flask. Add acetonitrile, sonicate for at least 15 minutes to ensure complete dissolution, and dilute to volume with acetonitrile. Filter the solution through a 0.45 µm filter prior to injection.[7]
 - Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard solution until reproducible peak areas are obtained. Inject the sample solutions, bracketing them with standard injections.
 - Calculation: Calculate the concentration of **Flazasulfuron** in the sample by comparing the peak area with that of the external standard.

Residue Analysis of Flazasulfuron in Water

This protocol outlines a general procedure for the determination of **Flazasulfuron** residues in water samples.

- Principle: Residues are extracted from the water matrix, concentrated, and analyzed by HPLC-UV or LC-MS/MS for higher sensitivity.[4]

- Sample Preparation:
 - Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol and water. Pass the water sample through the cartridge. Wash the cartridge to remove interferences. Elute the **Flazasulfuron** with an appropriate solvent (e.g., acetone or acetonitrile).[8]
 - Liquid-Liquid Extraction (LLE): Acidify the water sample and extract with a water-immiscible organic solvent such as dichloromethane or ethyl acetate. Concentrate the organic extract.[5]
- Analysis: The concentrated extract is then analyzed by HPLC-UV under conditions similar to those described in section 4.1, or by LC-MS/MS for lower detection limits.[2][4]

Residue Analysis in Plant and Soil Matrices

This protocol provides a general workflow for the analysis of **Flazasulfuron** residues in complex matrices like crops and soil.

- Principle: **Flazasulfuron** is extracted from the homogenized sample, followed by a cleanup procedure to remove interfering co-extractives, and subsequent analysis by HPLC or LC-MS/MS.[2][9]
- Sample Preparation:
 - Extraction: Homogenize the sample and extract with a solvent such as acetonitrile or an acetonitrile/water mixture. For soil samples, shaking or sonication can be used.[9]
 - Cleanup: The crude extract is subjected to a cleanup step, which may involve liquid-liquid partitioning and/or solid-phase extraction (SPE) using cartridges like alumina or silica gel to remove pigments, lipids, and other interferences.[2]
- Analysis: The final, cleaned-up extract is analyzed by HPLC-UV or, more commonly for residue analysis, by LC-MS/MS to achieve the required sensitivity and selectivity.[1][2]

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